

SJB3-019A: Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: SJB3-019A

Cat. No.: B610856

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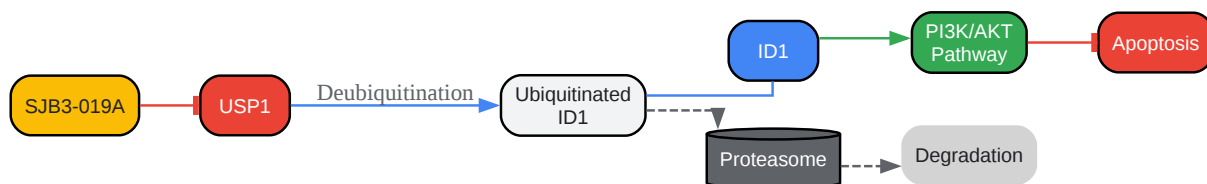
For Researchers, Scientists, and Drug Development Professionals

Introduction

SJB3-019A is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in DNA damage repair and cell cycle progression. By inhibiting USP1, **SJB3-019A** promotes the degradation of key downstream targets, including Inhibitor of DNA Binding 1 (ID1), leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[1][2] These application notes provide detailed protocols for studying the effects of **SJB3-019A** in cell culture, including methods for assessing cell viability, apoptosis, and changes in protein expression.

Mechanism of Action

SJB3-019A exerts its biological effects by inhibiting the deubiquitinating activity of USP1. This leads to the accumulation of ubiquitinated substrates, marking them for proteasomal degradation. A key substrate of USP1 is ID1, a transcriptional regulator implicated in cell proliferation and survival. Inhibition of USP1 by **SJB3-019A** results in the degradation of ID1, which in turn leads to the downregulation of the pro-survival PI3K/AKT signaling pathway, ultimately inducing apoptosis in cancer cells.[3]



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SJB3-019A inhibits USP1, leading to ID1 degradation and apoptosis.

Quantitative Data Summary

The following tables summarize the reported effects of **SJB3-019A** on various cancer cell lines.

Table 1: IC50 Values of **SJB3-019A** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)
K562	Chronic Myelogenous Leukemia	0.0781	Not Specified
A549	Lung Cancer	0.662	72
Sup-B15	B-cell Acute Lymphoblastic Leukemia	0.349	Not Specified
CCRF-SB	B-cell Acute Lymphoblastic Leukemia	0.504	Not Specified
KOPN-8	B-cell Acute Lymphoblastic Leukemia	0.360	Not Specified

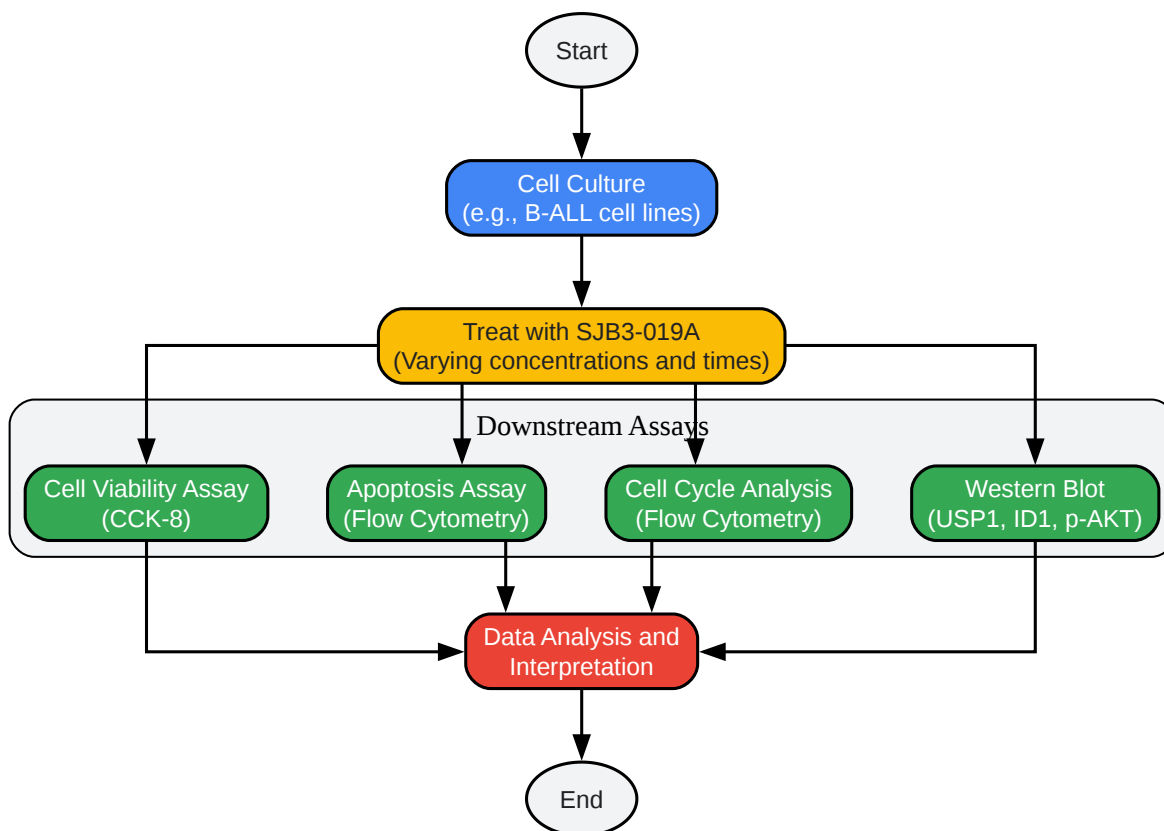
Table 2: Apoptosis Induction by **SJB3-019A** in B-ALL Cell Lines (24h treatment)

Cell Line	Concentration (μM)	Apoptosis Rate (%)
Sup-B15	0	7.06
0.2	28.29	
CCRF-SB	0	7.14
0.2	20.88	
KOPN-8	0	5.82
0.2	27.99	

Table 3: Cell Cycle Arrest Induced by **SJB3-019A** (24h treatment)

Cell Line	Concentration (μM)	Cell Cycle Phase	% of Cells in Phase
Sup-B15	0.6	G2/M	12.17
CCRF-SB	0.6	G2/M	12.88
MM cells	Not Specified	G0/G1	Not Specified

Experimental Protocols



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General experimental workflow for studying **SJB3-019A**.

Cell Culture

This protocol is adapted for B-cell Acute Lymphoblastic Leukemia (B-ALL) cell lines.[2]

- Cell Lines: CCRF-SB, Sup-B15, KOPN-8.
- Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

- Subculturing: Maintain cell density between 1×10^5 and 1×10^6 cells/mL.

Cell Viability Assay (CCK-8)

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay to determine the cytotoxic effects of **SJB3-019A**.^{[3][4]}

- Cell Seeding: Seed 5,000 cells per well in 100 μ L of complete culture medium in a 96-well plate.
- Pre-incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
- Treatment: Add 10 μ L of various concentrations of **SJB3-019A** (e.g., 0.1 to 10 μ M) to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
- CCK-8 Addition: Add 10 μ L of CCK-8 solution to each well.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Flow Cytometry)

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.^{[5][6]}

- Cell Seeding and Treatment: Seed 1×10^6 cells in a T25 flask and treat with desired concentrations of **SJB3-019A** (e.g., 0.2, 0.4, 0.6 μ M) for 24 hours.
- Cell Collection: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
- Washing: Wash cells twice with cold 1X PBS.
- Resuspension: Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer.

- Staining: Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI).
- Incubation: Incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 μ L of 1X Binding Buffer to each tube.
- Analysis: Analyze the samples by flow cytometry within 1 hour.
 - Annexin V-positive, PI-negative cells are in early apoptosis.
 - Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Flow Cytometry)

This protocol uses Propidium Iodide (PI) staining to analyze cell cycle distribution.

- Cell Seeding and Treatment: Treat 1×10^6 cells with **SJB3-019A** (e.g., 0.6 μ M) for 24 hours.
- Cell Collection and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C .
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for the detection of USP1, ID1, and phosphorylated AKT (p-AKT).

- Cell Lysis: After treatment with **SJB3-019A**, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

- Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
- SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:
 - anti-USP1: 1:1000[3][7]
 - anti-ID1: 1:500 - 1:1000[2]
 - anti-phospho-AKT (Ser473): 1:1000 - 1:3000[1][8]
 - anti-total AKT: 1:1000[1]
 - anti-β-actin (loading control): 1:5000
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

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